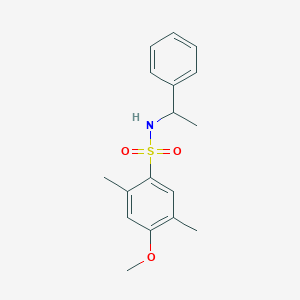
4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide, also known as MDBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic uses. MDBS belongs to the class of sulfonamide compounds, which have been widely used as antibacterial and antifungal agents. However, recent studies have shown that MDBS has unique biochemical and physiological effects that make it a promising candidate for the development of new drugs.
Mecanismo De Acción
4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide exerts its therapeutic effects by targeting specific cellular pathways. The exact mechanism of action of 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide is not fully understood, but studies have shown that it inhibits the activity of certain enzymes involved in cell proliferation and inflammation. 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide has also been shown to modulate the expression of certain genes involved in cancer progression and inflammation.
Biochemical and Physiological Effects
4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects that make it a promising candidate for drug development. Studies have shown that 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide has low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy. Additionally, 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide in lab experiments is its low toxicity and high selectivity towards cancer cells. This makes it an ideal candidate for cancer therapy research. Additionally, 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide and to identify its specific molecular targets. Another potential direction is the development of novel drug formulations that can improve the solubility and bioavailability of 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide in vivo. Overall, the potential therapeutic uses of 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide make it a promising candidate for drug development and further research is needed to fully explore its potential.
Métodos De Síntesis
4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 1-phenylethylamine. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide has been the subject of several scientific studies focused on understanding its potential therapeutic uses. One of the most promising applications of 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide is in the treatment of cancer. Studies have shown that 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide has the ability to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Nombre del producto |
4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C17H21NO3S |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-12-11-17(13(2)10-16(12)21-4)22(19,20)18-14(3)15-8-6-5-7-9-15/h5-11,14,18H,1-4H3 |
Clave InChI |
RKYDDDSLHBMRGY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC(C)C2=CC=CC=C2)C)OC |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)NC(C)C2=CC=CC=C2)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288515.png)

![2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288524.png)

![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B288532.png)






